molecular formula C8H17NO2S B13022935 1-Methoxy-4-(thietan-3-ylamino)butan-2-ol

1-Methoxy-4-(thietan-3-ylamino)butan-2-ol

Cat. No.: B13022935
M. Wt: 191.29 g/mol
InChI Key: LLPOZQJLLHYMQL-UHFFFAOYSA-N
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Description

1-Methoxy-4-(thietan-3-ylamino)butan-2-ol is an organic compound with the molecular formula C8H17NO2S This compound is characterized by the presence of a methoxy group, a thietan-3-ylamino group, and a butan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(thietan-3-ylamino)butan-2-ol typically involves the reaction of 1-methoxybutan-2-ol with thietan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as distillation or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(thietan-3-ylamino)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and thietan-3-ylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research may explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(thietan-3-ylamino)butan-2-ol involves its interaction with specific molecular targets. The methoxy and thietan-3-ylamino groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

    1-Methoxy-4-(thietan-3-ylamino)butane: Similar structure but lacks the hydroxyl group.

    1-Methoxy-4-(thietan-3-ylamino)butan-2-one: Similar structure but contains a ketone group instead of a hydroxyl group.

    1-Methoxy-4-(thietan-3-ylamino)butan-2-amine: Similar structure but contains an amine group instead of a hydroxyl group.

Uniqueness: 1-Methoxy-4-(thietan-3-ylamino)butan-2-ol is unique due to the presence of both a methoxy group and a thietan-3-ylamino group on a butan-2-ol backbone. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

1-methoxy-4-(thietan-3-ylamino)butan-2-ol

InChI

InChI=1S/C8H17NO2S/c1-11-4-8(10)2-3-9-7-5-12-6-7/h7-10H,2-6H2,1H3

InChI Key

LLPOZQJLLHYMQL-UHFFFAOYSA-N

Canonical SMILES

COCC(CCNC1CSC1)O

Origin of Product

United States

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